molecular formula  C174H261N51O52S6 B1151371 BeKm-1

BeKm-1

Cat. No.: B1151371
M. Wt: 4091.70 Da
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

BeKm-1 toxin is a peptide toxin that has been isolated from the venom of the Central Asian scorpion Buthus eupeus. This compound toxin has been reported to be a highly selective inhibitor of the human ether-a-go-go ERG1 channel (hERG1). this compound inhibits hERG1 channels expressed in HEK-293 cells with an IC50 of 3.3 nM, but has no effect at 100 nM on human EAG, human SK1, rat SK2, human IK, human BK, KCNQ1/KCNE1, KCNQ2/KCNQ3, and KCNQ4 channels. It has also minimal effects on rat ELK1 channel. this compound inhibits the human ERG1 + KCNE1 combination transiently expressed in HEK-293 cells with an IC50 value in the range of 10 to 30 nM. this compound toxin preferentially blocks human ERG channel through the closed (resting) state, although some open channel blockade is also reported to occur.

Scientific Research Applications

  • HERG Channel Specificity : BeKm-1 is unique among short scorpion toxins due to its selective action on ERG-type channels. The binding site of this compound on the HERG channel is distinct from traditional sites found in other short scorpion toxins, contributing to its specificity (Korolkova et al., 2002).

  • Mechanism of Action : this compound shares a structural scaffold with charybdotoxin but differs in its mechanism of suppressing currents through target potassium channels. It binds near the HERG pore, potentially allowing current conduction with altered kinetics (Zhang et al., 2003).

  • Peptide Inhibitor Characteristics : this compound is characterized by a signal peptide and amino acid composition that classifies it as a scorpion venom potassium channel blocker. Its recombinant forms have shown to partly inhibit M-type K+ currents and specifically block hERG1 potassium channels (Korolkova et al., 2001).

  • Impact on Cardiomyocytes : The interaction of this compound with cardiomyocytes derived from human-induced pluripotent stem cells (hiPS-CMs) affects their excitability and contractile properties. This compound induces early afterdepolarizations and reduces spontaneous action potentials, calcium transients, and contraction frequencies, which are critical features associated with arrhythmic risk in drug-induced long QT syndrome (LQTS) (De Waard et al., 2020).

  • Development of Fluorescent Analogues : Fluorescent derivatives of this compound have been developed for biochemical experiments, maintaining specificity towards the hERG channel. These analogues provide insights into designing toxin analogues with different chemical groups attached to this compound (Vasseur et al., 2019).

  • Optical Control of hERG Channel Activity : A photo-protected analog of this compound has been developed, allowing control of hERG channel activity with high temporal and spatial resolution using light. This innovation facilitates the study of hERG channels and their implications in arrhythmias (Montnach et al., 2020).

Properties

Molecular Formula

 C174H261N51O52S6

Molecular Weight

4091.70 Da

Origin of Product

United States

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